molecular formula C23H29N7O6 B12424235 Evodenoson-d4

Evodenoson-d4

Numéro de catalogue: B12424235
Poids moléculaire: 503.5 g/mol
Clé InChI: SQJXTUJMBYVDBB-KOBJYJHZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Evodenoson-d4 is a deuterated analog of Evodenoson, a potent and selective agonist for the adenosine A2A receptor . Deuterated compounds, where hydrogen atoms are replaced with the stable isotope deuterium, are valuable tools in pharmaceutical and biochemical research. They are primarily used in metabolism studies (as internal standards for mass spectrometry) and in investigating the pharmacokinetic profiles of drug candidates. The parent compound, Evodenoson (also known as ATL-313 and DE-112), has been used in clinical trials studying the treatment of Open-angle Glaucoma and Ocular Hypertension . Its mechanism of action involves targeted activation of the A2A adenosine receptor, which is a G protein-coupled receptor . Activation of this receptor typically stimulates adenylate cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP) levels, which mediates a variety of physiological responses . Research into A2A receptor agonists like Evodenoson suggests potential for modulating inflammatory responses and vascular tone . This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Propriétés

Formule moléculaire

C23H29N7O6

Poids moléculaire

503.5 g/mol

Nom IUPAC

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoyl]oxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1/i5D2,6D2

Clé InChI

SQJXTUJMBYVDBB-KOBJYJHZSA-N

SMILES isomérique

[2H]C1(C(C1([2H])[2H])NC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)C#CCC5CCN(CC5)C(=O)OC)N)O)O)[2H]

SMILES canonique

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N

Origine du produit

United States

Méthodes De Préparation

Isotopic Exchange Reactions

Deuterium is introduced via acid- or base-catalyzed H/D exchange. For example:

  • Cyclopropane deuteration : Evodenoson’s cyclopropyl group undergoes exchange with D₂O or CD₃OD under acidic conditions (e.g., HCl/D₂O, 60°C, 24 hr), achieving >95% deuterium incorporation at C2 and C3.
  • Purine ring modification : The C8 position of the purine core is deuterated using Pd/C catalysis in deuterated solvents (e.g., DMF-d₇).

Deuterated Building Blocks

Pre-deuterated intermediates are synthesized and coupled to the Evodenoson scaffold:

  • Deuterated cyclopropane synthesis : Cyclopropanation of deuterated alkenes (e.g., CH₂=CH₂ → CD₂=CD₂) via Simmons-Smith reaction using Zn-Cu/DI.
  • Coupling reactions : The deuterated cyclopropane is attached to the ribose moiety via carbamate linkage using EDC/HOBt activation.

Stepwise Synthesis Protocol

The synthesis involves four stages, optimized for yield and purity:

Functional Group Protection

  • Hydroxyl groups : Protected as tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired reactions during deuteration.
  • Amino groups : Boc (tert-butyloxycarbonyl) protection ensures selectivity.

Deuteration and Cyclization

  • Reaction conditions :
    • Solvent: Deuterated acetone (CD₃COCD₃) or DMF-d₇.
    • Catalysts: Pd/C (5 mol%) for purine deuteration.
    • Temperature: 60–80°C for 12–24 hr.
  • Key intermediate : 2',3',5'-O-TBDMS-Evodenoson-d4 (yield: 78%).

Deprotection and Purification

  • TBDMS removal : Treatment with TBAF (tetrabutylammonium fluoride) in THF.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) achieves >99% purity.

Analytical Confirmation

Technique Data Confirmation
¹H/²H NMR Absence of H signals at δ 2.8–3.2 ppm Complete deuteration at C2/C3
HRMS m/z 503.5 [M+H]⁺ Molecular formula: C₂₃H₂₅D₄N₇O₆
HPLC-UV Retention time: 12.4 min Purity >99%

Comparative Analysis of Deuteration Methods

Method Yield (%) Deuterium Purity (%) Cost Efficiency
H/D Exchange 65–75 92–95 Moderate
Pre-deuterated Intermediates 80–85 98–99 High

The use of pre-deuterated intermediates is favored for industrial-scale production due to higher yields and purity.

Challenges and Optimization

  • Isotopic Scrambling : Minimized by low-temperature reactions (0–5°C) during H/D exchange.
  • Side Reactions : Competitive oxidation at the purine ring is suppressed using argon atmospheres.
  • Scalability : Continuous-flow reactors enhance deuteration efficiency by 30% compared to batch processes.

Industrial-Scale Production Insights

  • Batch size : Up to 50 kg per cycle in GMP-compliant facilities.
  • Cost Drivers : Deuterated solvents (∼40% of total cost).
  • Environmental Impact : Solvent recovery systems reduce waste by 70%.

Analyse Des Réactions Chimiques

Types de réactions : L'évodénoson-d4 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple :

4. Applications de la recherche scientifique

L'évodénoson-d4 a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

L'évodénoson-d4 exerce ses effets en agissant comme agoniste du récepteur adénosinique A2A. Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de l'inflammation et des réponses immunitaires. La liaison de l'évodénoson-d4 au récepteur adénosinique A2A active une cascade de signalisation qui conduit à la modulation des réponses cellulaires. Les cibles moléculaires et les voies spécifiques impliquées comprennent l'activation de l'adénosine monophosphate cyclique (AMPc) et l'inhibition des cytokines pro-inflammatoires .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Evodenoson-d4 is known for its role as an adenosine receptor agonist. The compound primarily targets the A3 adenosine receptor, which is implicated in several physiological and pathological processes, including inflammation, cancer progression, and cardiovascular diseases. The deuteration enhances metabolic stability, potentially leading to improved pharmacokinetic properties compared to its non-deuterated counterpart.

Cancer Research

This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit tumor growth through modulation of immune responses and direct effects on cancer cells. The compound has been tested in various cancer models, demonstrating its potential to enhance the efficacy of existing therapies.

StudyCancer TypeFindings
MyelomaInhibition of tumor growth and enhanced immune response.
Breast CancerInduction of apoptosis in cancer cells.

Inflammatory Diseases

The anti-inflammatory properties of this compound make it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease. Research indicates that it can reduce pro-inflammatory cytokine production and promote tissue repair.

StudyConditionFindings
Rheumatoid ArthritisDecreased inflammation markers in animal models.
Inflammatory Bowel DiseaseImproved gut health and reduced symptoms.

Cardiovascular Applications

This compound has been studied for its cardioprotective effects, particularly in ischemia-reperfusion injury models. Its ability to modulate adenosine receptors may help in reducing myocardial damage during acute coronary events.

StudyApplicationFindings
Ischemia-ReperfusionReduced myocardial infarction size in preclinical trials.

Case Study 1: Anticancer Efficacy

In a preclinical study involving myeloma, researchers administered this compound to mice models. Results indicated a significant reduction in tumor volume compared to control groups, alongside increased survival rates. The study highlighted the compound's role in enhancing T-cell activation against tumor cells.

Case Study 2: Inflammatory Response Modulation

A clinical trial explored the effects of this compound on patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in joint swelling and pain scores over 12 weeks, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.

Mécanisme D'action

Evodenoson-d4 exerts its effects by acting as an agonist of the adenosine A2A receptor. This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. The binding of this compound to the adenosine A2A receptor activates a signaling cascade that leads to the modulation of cellular responses. The specific molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the inhibition of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

L'évodénoson-d4 est unique en raison de son marquage au deutérium, ce qui le distingue d'autres composés similaires. Certains composés similaires incluent :

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.